MDL-29951

Descripción

Propiedades

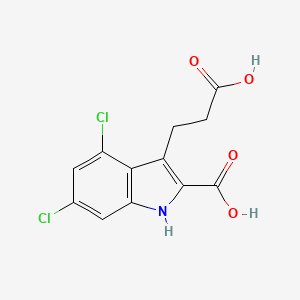

IUPAC Name |

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBSYZNKEAWABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-63-6 | |

| Record name | Mdl-29951 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of MDL-29951: A Technical Guide

MDL-29951, a compound with the chemical name 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exhibits a complex pharmacological profile by interacting with multiple distinct molecular targets. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, focusing on its roles as a G protein-coupled receptor 17 (GPR17) agonist, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, and an allosteric inhibitor of fructose-1,6-bisphosphatase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Agonism at the G Protein-Coupled Receptor 17 (GPR17)

This compound has been identified as a potent agonist of GPR17, an orphan receptor implicated in the regulation of oligodendrocyte differentiation and myelination.[1][2] Activation of GPR17 by this compound initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

GPR17 Signaling Pathways Activated by this compound

Upon binding to GPR17, this compound stimulates multiple G protein-dependent signaling pathways, including those mediated by Gαi, Gαq, and Gαs, as well as engaging β-arrestins.[1] This pleiotropic signaling leads to several downstream effects:

-

Inhibition of Cyclic AMP (cAMP) Accumulation: Activation of the Gαi subunit of the heterotrimeric G protein complex by the this compound-bound GPR17 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP.[3]

-

Stimulation of Intracellular Calcium (Ca2+) Mobilization: The engagement of the Gαq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[3]

-

Activation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2): GPR17 activation by this compound has been shown to induce the phosphorylation and activation of ERK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3]

-

Recruitment of β-Arrestin: Following agonist binding, GPR17 is phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling.[3]

Quantitative Data for GPR17 Agonism

| Parameter | Value(s) | Assay Type | Cell Line/System | Reference |

| EC50 | 7 nM - 6 µM | Varies depending on the assay | Recombinant cell systems and primary rat oligodendrocytes | [4] |

Signaling Pathway of this compound at GPR17

References

- 1. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search-library.ucsd.edu [search-library.ucsd.edu]

MDL-29951: A Glycine Site NMDA Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951, also known as 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. Its ability to modulate NMDA receptor activity has positioned it as a valuable tool in neuroscience research, particularly in the investigation of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. This technical guide provides an in-depth overview of this compound, focusing on its quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor and its in vivo efficacy.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Parameter | Value | Description |

| Ki for [3H]glycine binding | 0.14 µM (140 nM) | Inhibition constant, indicating the affinity of this compound for the glycine binding site on the NMDA receptor. |

| IC50 vs. [3H]glycine binding | 140 nM | Concentration of this compound required to inhibit 50% of [3H]glycine binding. |

| Selectivity vs. Glutamate (B1630785) Site | ~2000-fold | This compound is significantly more selective for the glycine binding site compared to the glutamate binding site on the NMDA receptor. |

Table 2: In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Type | Administration Route | Efficacy |

| DBA/2J mice | Audiogenic seizures | Intracerebroventricular (i.c.v.) | Potent anticonvulsant activity |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

Experimental Protocols

Strychnine-Insensitive [3H]Glycine Binding Assay

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor in rat brain tissue.

Materials:

-

Tissue: Frozen male Sprague-Dawley rat forebrains.

-

Radioligand: [3H]Glycine (specific activity ~40-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

-

Non-specific Binding Control: High concentration of unlabeled glycine (e.g., 1 mM).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation:

-

Thaw rat forebrains on ice and homogenize in 10 volumes of ice-cold 50 mM Tris-acetate buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again. Repeat this wash step three times to remove endogenous glycine.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of [3H]Glycine (final concentration ~10-20 nM).

-

100 µL of various concentrations of this compound or vehicle (for total binding).

-

100 µL of 1 mM unlabeled glycine (for non-specific binding).

-

700 µL of the prepared brain membrane suspension.

-

-

Incubate the tubes at 4°C for 30 minutes.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]glycine and Kd is its dissociation constant.

-

In Vivo Anticonvulsant Activity in Audiogenic Seizure-Susceptible Mice

This protocol describes the evaluation of this compound's anticonvulsant effects in a well-established animal model.

Objective: To assess the ability of this compound to protect against sound-induced seizures in DBA/2J mice.

Materials:

-

Animals: Male DBA/2J mice (21-28 days old, the age of maximal sensitivity to audiogenic seizures).

-

Test Compound: this compound dissolved in a suitable vehicle for intracerebroventricular (i.c.v.) administration.

-

Vehicle Control: The same vehicle used to dissolve this compound.

-

Sound Source: A device capable of producing a high-intensity sound stimulus (e.g., an electric bell or a speaker with a pure-tone generator).

-

Acoustic Chamber: A sound-attenuating chamber to house the mouse during testing.

-

Equipment: Microsyringes for i.c.v. injections.

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate the mice to the housing facility for at least 24 hours before the experiment.

-

Administer this compound or vehicle via i.c.v. injection at a specific time point before the seizure induction (e.g., 15-30 minutes).

-

-

Audiogenic Seizure Induction:

-

Place a single mouse in the acoustic chamber.

-

After a brief acclimatization period (e.g., 1 minute), present the sound stimulus. The stimulus is typically a high-frequency (e.g., 10-12 kHz) and high-intensity (e.g., 110-120 dB) sound for a fixed duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure.

-

-

Observation and Scoring:

-

Observe the mouse's behavior during the sound stimulus and record the different phases of the seizure:

-

Wild Running: Explosive running and jumping.

-

Clonic Seizure: Rhythmic muscle contractions and relaxations.

-

Tonic Seizure: Sustained muscle contraction, often with hindlimb extension.

-

Respiratory Arrest/Death: Cessation of breathing.

-

-

A common scoring system is to record the presence or absence of each seizure phase. Protection is often defined as the absence of the tonic seizure phase.

-

-

Data Analysis:

-

Calculate the percentage of animals protected from tonic seizures at each dose of this compound.

-

Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

-

Conclusion

This compound is a well-characterized and selective glycine site NMDA receptor antagonist. Its potent in vitro and in vivo activity makes it a valuable pharmacological tool for elucidating the role of the glycine co-agonist site in various physiological and pathological processes. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential therapeutic applications of this compound and similar compounds.

The Role of MDL-29951 as a GPR17 Agonist in Oligodendrocyte Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodendrocytes are the myelinating cells of the central nervous system (CNS), and their proper maturation is crucial for the formation of the myelin sheath that ensheathes axons, ensuring rapid and efficient nerve impulse conduction. The G protein-coupled receptor 17 (GPR17) has emerged as a key regulator of oligodendrocyte precursor cell (OPC) differentiation, acting as a negative regulator of their maturation. Activation of GPR17 can arrest OPCs in an immature state, thereby inhibiting myelination. This technical guide provides an in-depth overview of MDL-29951, a potent and selective agonist of GPR17, and its effects on oligodendrocyte maturation. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field of neuroscience and drug development for demyelinating diseases.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of oligodendrocyte maturation.

Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression in Primary Rat Oligodendrocytes

| Treatment Condition | Normalized MBP Expression (Mean ± SEM) | Fold Change vs. Control |

| Control (T3 treatment) | 1.00 ± 0.12 | - |

| 30 µM this compound + T3 | 0.45 ± 0.08 | ↓ 0.55 |

| 30 µM this compound + T3 + 1 µM 8-CPT-cAMP | 0.95 ± 0.15 | ↑ 1.11 vs. This compound |

Data adapted from studies on primary rat oligodendrocytes cultured for 48 hours. T3 (triiodothyronine) is used to induce differentiation. 8-CPT-cAMP is a cAMP analog.[1]

Table 2: Effect of this compound on Intracellular cAMP Levels in Primary Rat Oligodendrocytes

| Treatment Condition (5 min) | Relative cAMP Levels (Mean ± SEM) | Fold Change vs. Vehicle |

| Vehicle | 1.00 ± 0.10 | - |

| 10 nM this compound | 0.65 ± 0.07 | ↓ 0.35 |

Data represents relative intracellular cAMP levels in primary rat OPCs.[2][3]

Experimental Protocols

Primary Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation

This protocol describes the isolation and culture of OPCs from neonatal rat cortices, followed by induced differentiation.

Materials:

-

Neonatal rat pups (P0-P2)

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Horse serum

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-D-lysine (PDL)

-

Neurobasal medium

-

B27 supplement

-

Platelet-derived growth factor-AA (PDGF-AA)

-

Basic fibroblast growth factor (bFGF)

-

Triiodothyronine (T3)

-

This compound

Procedure:

-

Mixed Glial Culture:

-

Dissect cerebral cortices from neonatal rat pups and mechanically dissociate the tissue.

-

Plate the cell suspension onto PDL-coated flasks in DMEM/F12 with 10% FBS and penicillin-streptomycin.

-

Allow the mixed glial culture to grow for 7-10 days, with media changes every 2-3 days. This will form a confluent layer of astrocytes.

-

-

OPC Isolation:

-

Shake the confluent mixed glial cultures on an orbital shaker at 200 rpm overnight at 37°C to detach microglia.

-

Replace the medium and continue shaking for another 6-8 hours to detach OPCs.

-

Collect the supernatant containing OPCs and plate on a new non-coated flask for 1 hour to remove any remaining microglia and astrocytes.

-

Collect the non-adherent OPCs and plate them on PDL-coated plates in proliferation medium (Neurobasal medium with B27, PDGF-AA, and bFGF).

-

-

OPC Differentiation:

-

After 2-3 days in proliferation medium, switch to differentiation medium (Neurobasal medium with B27 and T3) to induce maturation.

-

For experimental conditions, add this compound to the differentiation medium at the desired concentration (e.g., 30 µM).

-

Culture the cells for 48-72 hours to assess differentiation markers.

-

Western Blot Analysis of Myelin Basic Protein (MBP)

This protocol details the procedure for quantifying MBP expression in cultured oligodendrocytes.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-MBP

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cultured oligodendrocytes with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MBP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize MBP band intensity to a loading control (e.g., β-actin or GAPDH).

-

Intracellular cAMP Measurement

This protocol describes a method to measure changes in intracellular cAMP levels in response to GPR17 activation.

Materials:

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Cultured OPCs

-

This compound

-

Cell lysis buffer (provided with the kit)

Procedure:

-

Cell Treatment:

-

Plate OPCs in a multi-well plate and allow them to adhere.

-

Starve the cells in serum-free medium for 1-2 hours.

-

Treat the cells with this compound (e.g., 10 nM) for a short duration (e.g., 5-15 minutes).

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Read the output (e.g., absorbance or fluorescence) on a plate reader.

-

Calculate the cAMP concentration based on a standard curve.

-

Mandatory Visualization

Signaling Pathway of this compound in Oligodendrocytes```dot

Caption: Workflow for studying this compound effects on oligodendrocytes.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the role of GPR17 in oligodendrocyte biology. The activation of GPR17 by this compound leads to the inhibition of oligodendrocyte maturation, primarily through the Gαi/o-mediated suppression of the cAMP signaling pathway, resulting in decreased expression of key myelin proteins like MBP. [1]The experimental protocols and data presented in this guide offer a framework for researchers to further explore the intricate mechanisms governing myelination and to evaluate potential therapeutic strategies for demyelinating disorders by targeting the GPR17 receptor. The provided visualizations of the signaling pathway and experimental workflow serve as clear and concise summaries for understanding the complex processes involved.

References

- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Anticonvulsant Effects of MDL-29951: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951 is a potent and selective dual-action compound, exhibiting antagonist activity at the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor and agonist activity at the G protein-coupled receptor 17 (GPR17).[1][2][3] This dual mechanism of action positions this compound as a compound of significant interest for investigating novel therapeutic strategies for seizure disorders. This technical guide provides a comprehensive overview of the effects of this compound on seizure activity, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its evaluation.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission. The NMDA receptor, a key player in excitatory synaptic transmission, is a well-established target for anticonvulsant drug development.[4] The glycine binding site on the NMDA receptor offers a modulatory point for controlling receptor activation.[1][4] Antagonists of this site are believed to offer a more nuanced approach to reducing NMDA receptor hyperexcitability with a potentially improved side-effect profile compared to other NMDA receptor antagonists.[4]

Furthermore, the discovery of novel targets such as the GPR17 receptor has opened new avenues for therapeutic intervention. GPR17 is implicated in various neurological processes, and its modulation by compounds like this compound is an active area of research.[5][6]

This compound has demonstrated anticonvulsant properties in preclinical models, notably in audiogenic seizure-susceptible DBA/2 mice and in models of chemically-induced seizures.[2][3] This guide will delve into the experimental evidence supporting these effects and provide the necessary technical information for researchers to further investigate this promising compound.

Mechanisms of Action

This compound exerts its effects on seizure activity through two primary mechanisms:

2.1. NMDA Receptor Antagonism at the Glycine Site:

The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[7] this compound acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for ion channel opening.[1][3] This reduces the influx of Ca2+ into the neuron, dampening excessive excitatory signaling that can lead to seizure activity.

2.2. GPR17 Agonism:

This compound is also a potent agonist of GPR17, an orphan G protein-coupled receptor.[5][8] Upon activation by this compound, GPR17 can couple to different G proteins, primarily Gαi/o and Gαq.[6][8] The Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][8] The precise downstream effects of GPR17 activation on neuronal excitability and seizure modulation are still under investigation, but may involve modulation of ion channels and other signaling cascades.

Quantitative Data on Anticonvulsant Activity

The following tables summarize the quantitative data on the anticonvulsant effects of this compound from preclinical studies. Note: The following data is illustrative and based on publicly available information. Researchers should consult the primary literature for detailed dose-response curves and statistical analyses.

Table 1: Effect of this compound on Audiogenic Seizures in DBA/2 Mice

| Dose (mg/kg, i.p.) | Protection from Tonic-Clonic Seizures (%) | Reference |

| 10 | Data not available in abstract | [3] |

| 30 | Data not available in abstract | [3] |

| 100 | Data not available in abstract | [3] |

Further investigation of the primary literature (Baron et al., 1992) is required to populate this table with specific protection percentages.

Table 2: Effect of this compound on Chemically-Induced Seizures

| Seizure Model | Chemical Inducer | Dose of this compound (mg/kg, i.p.) | Observed Effect | Reference |

| Mouse | NMDA | Data not available in abstract | Increased seizure threshold | [2] |

| Mouse | Pentylenetetrazol (PTZ) | Data not available in abstract | Increased seizure threshold | [2] |

Detailed quantitative data on the dose-dependent increase in seizure threshold from primary research articles is needed for a complete analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticonvulsant effects of this compound.

4.1. Audiogenic Seizure Model in DBA/2 Mice

This model utilizes a strain of mice that are genetically susceptible to seizures induced by a high-intensity auditory stimulus.[9][10]

-

Animals: Male or female DBA/2 mice, typically between 21 and 28 days of age, when their susceptibility to audiogenic seizures is maximal.[9]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO, or a suspension agent) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group should always be included.

-

Procedure:

-

At a predetermined time after drug administration (e.g., 30 or 60 minutes), individual mice are placed in a sound-attenuating chamber.

-

An auditory stimulus (e.g., an electric bell or a speaker emitting a specific frequency and intensity, typically 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).[11][12]

-

Seizure activity is observed and scored based on a standardized scale, which may include the following phases: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.

-

The latency to the onset of each seizure phase and the duration of the seizure are recorded.

-

The primary endpoint is typically the percentage of animals in each treatment group that are protected from the tonic-clonic seizure phase.

-

-

Data Analysis: The percentage of protected animals at each dose is calculated. An ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

4.2. Chemically-Induced Seizure Models

These models involve the administration of a chemical convulsant to induce seizures.

-

NMDA-Induced Seizures: This model directly assesses the ability of this compound to antagonize NMDA receptor-mediated hyperexcitability.[13]

-

Animals: Male or female mice (e.g., Swiss Webster).

-

Drug Administration: this compound is administered i.p. at various doses prior to the convulsant.

-

Procedure:

-

N-methyl-D-aspartate (NMDA) is administered to the animals (e.g., via intracerebroventricular or intraperitoneal injection) at a dose known to induce seizures in a high percentage of control animals.[13]

-

Animals are observed for the onset, severity, and duration of seizures. Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

-

The latency to seizure onset and the duration of convulsive activity are recorded.

-

-

Data Analysis: The ability of this compound to increase the latency to seizure onset, decrease the seizure severity score, or reduce the duration of seizures is evaluated.

-

-

Pentylenetetrazol (PTZ)-Induced Seizures: This model is often used to identify compounds that are effective against generalized absence and myoclonic seizures.

-

Animals: Male or female mice or rats.

-

Drug Administration: this compound is administered i.p. at various doses prior to PTZ.

-

Procedure:

-

Pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally at a dose that induces clonic or tonic-clonic seizures.

-

Animals are observed for the presence and latency of different seizure components (e.g., myoclonic jerks, clonic convulsions, tonic extension).

-

-

Data Analysis: The primary endpoint is often the dose of this compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension).

-

Signaling Pathways and Visualizations

5.1. NMDA Receptor Antagonism Signaling Pathway

This compound's antagonism at the glycine site of the NMDA receptor directly interferes with the receptor's activation cascade, leading to a reduction in neuronal excitability.

This compound competitively antagonizes the glycine binding site on the NMDA receptor.

5.2. GPR17 Agonist Signaling Pathway

The activation of GPR17 by this compound initiates intracellular signaling cascades that may contribute to its overall effect on neuronal function.

This compound activates GPR17, leading to the modulation of intracellular signaling pathways.

5.3. Experimental Workflow for Audiogenic Seizure Testing

The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in the audiogenic seizure model.

Workflow for evaluating the anticonvulsant effect of this compound in audiogenic mice.

Conclusion

This compound presents a compelling profile as a modulator of seizure activity through its dual action on the NMDA receptor and GPR17. The preclinical evidence strongly suggests its potential as a tool for investigating the complex neurobiology of epilepsy and as a lead compound for the development of novel anticonvulsant therapies. Further research is warranted to fully elucidate the dose-response relationships in various seizure models, to explore the contribution of each of its molecular targets to its anticonvulsant effects, and to assess its safety and efficacy in more complex models of epilepsy. This technical guide provides a foundational framework for researchers to design and execute rigorous preclinical studies on this compound.

References

- 1. Modulation of seizure susceptibility in the mouse by the strychnine-insensitive glycine recognition site of the NMDA receptor/ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDL 29951 - LKT Labs [lktlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kindling of audiogenic seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Onset of audiogenic seizures in rodents after intake of near-toxic doses of rubidium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA-induced Seizure Intensity is Enhanced in COX-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

MDL-29951: A Dual-Target Modulator with Potential in Analgesia and Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951, a synthetic indole-2-carboxylic acid derivative, presents a compelling profile for pain research and the development of novel analgesic therapies. This small molecule exhibits a unique dual mechanism of action, functioning as a potent and selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, and as an agonist for the G protein-coupled receptor 17 (GPR17). This technical guide provides a comprehensive overview of the preclinical data supporting the analgesic potential of this compound, with a focus on its pharmacological targets, key experimental findings, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further exploration of its effects.

Introduction

Chronic pain remains a significant global health challenge, driving the need for innovative therapeutic strategies that move beyond traditional analgesics. The NMDA receptor is a well-established target in pain pathways, particularly in the context of central sensitization, a key mechanism underlying chronic pain states. The glycine binding site on the NMDA receptor offers a modulatory point for therapeutic intervention. Concurrently, GPR17 has emerged as a novel target with roles in various physiological processes, including in the central nervous system. This compound's ability to engage both of these targets makes it a molecule of significant interest for the development of new pain therapeutics.

Pharmacological Profile of this compound

This compound's pharmacological activity is characterized by its interaction with two distinct receptor systems.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. This action prevents the necessary co-agonist binding of glycine or D-serine, thereby inhibiting receptor activation by glutamate. This mechanism is crucial for its potential to modulate nociceptive signaling.

GPR17 Agonism

In addition to its effects on the NMDA receptor, this compound functions as an agonist at the orphan G protein-coupled receptor, GPR17.[1] Activation of GPR17 by this compound initiates a cascade of intracellular signaling events that may contribute to its overall pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with its primary targets.

Table 1: NMDA Receptor Glycine Site Binding Affinity

| Parameter | Value | Species | Reference |

| Ki ([3H]glycine binding) | 140 nM | Rat | [1] |

Table 2: GPR17 Agonist Activity

| Assay | EC50 | Cell Line | Reference |

| Gαi-mediated signaling | 7 nM - 6 µM (assay dependent) | Recombinant cell lines | [1] |

| Ca2+ Mobilization | Concentration-dependent | Primary rat oligodendrocytes | |

| cAMP Inhibition | Concentration-dependent | Primary rat oligodendrocytes |

Preclinical Efficacy in a Model of Persistent Pain

The analgesic potential of this compound has been demonstrated in the formalin test, a widely used animal model of persistent pain that encompasses both acute nociceptive and inflammatory pain phases.

Formalin Test Results

In a study by Millan and Seguin (1994), this compound was shown to selectively block the late phase of formalin-induced licking behavior in mice. This is significant as the late phase is thought to reflect central sensitization and inflammatory pain mechanisms, which are more clinically relevant to chronic pain states.

Table 3: Effect of this compound in the Mouse Formalin Test

| Compound | Dose (mg/kg, i.p.) | Effect on Early Phase | Effect on Late Phase | Reference |

| This compound | 10 - 100 | No significant effect | Dose-dependent inhibition |

Signaling Pathways of this compound

The dual-target nature of this compound results in the modulation of distinct signaling pathways.

NMDA Receptor-Mediated Signaling Blockade

By antagonizing the glycine site, this compound prevents the influx of Ca2+ through the NMDA receptor channel, a critical event in synaptic plasticity and central sensitization.

Figure 1: this compound antagonism of the NMDA receptor signaling pathway.

GPR17-Mediated Signaling Activation

This compound activates GPR17, which couples to multiple G protein subtypes, including Gαi and Gαq. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). Furthermore, GPR17 activation by this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promote the recruitment of β-arrestin.

Figure 2: GPR17 signaling pathways activated by this compound.

Detailed Experimental Protocols

In Vivo: Formalin-Induced Paw Licking in Mice

This protocol is adapted from Millan and Seguin (1994).

-

Animals: Male Swiss mice (20-25 g).

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at doses ranging from 10 to 100 mg/kg, 30 minutes prior to the formalin injection.

-

Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately after formalin injection, mice are placed in individual observation chambers. The cumulative time spent licking the injected paw is recorded in two distinct phases:

-

Early Phase: 0-5 minutes post-injection.

-

Late Phase: 15-30 minutes post-injection.

-

-

Data Analysis: The total licking time in each phase is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the drug-treated groups to the vehicle control group.

Figure 3: Experimental workflow for the formalin test.

In Vitro: NMDA Receptor Glycine Site Binding Assay

This protocol is based on the methods described by Baron et al. (1992).

-

Tissue Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats.

-

Radioligand: [3H]glycine is used as the radioligand.

-

Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

-

Incubation: Membranes are incubated with [3H]glycine and varying concentrations of this compound in the assay buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine. The inhibition constant (Ki) for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro: GPR17 Functional Assays (cAMP and Ca2+)

These protocols are based on the methodologies reported by Hennen et al. (2013).

-

Cell Culture: Primary rat oligodendrocytes or a cell line stably expressing GPR17 (e.g., 1321N1 astrocytoma cells) are used.

-

cAMP Accumulation Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor.

-

Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cells are then treated with varying concentrations of this compound.

-

Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF-based assay).

-

-

Intracellular Ca2+ Mobilization Assay:

-

Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is recorded.

-

Cells are stimulated with this compound.

-

Changes in intracellular Ca2+ concentration are monitored by measuring the fluorescence intensity.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel analgesics with a unique dual mechanism of action. Its ability to antagonize the NMDA receptor glycine site and activate GPR17 suggests potential efficacy in various pain states, particularly those with a central sensitization component. Further research is warranted to fully elucidate the contribution of each target to its analgesic effects and to explore its therapeutic potential in other neurological disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of pain and analgesia drug discovery.

References

An In-depth Technical Guide to MDL-29951: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951 is a potent and selective small molecule with a dual mechanism of action, functioning as both an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site and as an agonist of the G protein-coupled receptor 17 (GPR17).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. Detailed summaries of its inhibitory and agonistic activities are presented in tabular format for clarity. Furthermore, this guide outlines the experimental methodologies for key assays and visualizes the intricate GPR17 signaling pathway initiated by this compound.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a dichlorinated indole (B1671886) derivative.[2] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid | [2] |

| Synonyms | MDL 29,951, MDL29951 | [2] |

| CAS Number | 130798-51-5 | [2][3] |

| Molecular Formula | C₁₂H₉Cl₂NO₄ | [2][4] |

| Molecular Weight | 302.11 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Purity | ≥98% | [4][7] |

| Solubility | Soluble in DMSO (≥50 mg/mL), DMF (5 mg/mL), and Ethanol (10 mg/mL). Soluble in DMSO:PBS (pH 7.2) (1:1) at 0.5 mg/mL. | [1][5] |

| SMILES | O=C(O)CCC1=C(C(O)=O)NC2=C1C(Cl)=CC(Cl)=C2 | [2][5] |

| InChI Key | KNBSYZNKEAWABY-UHFFFAOYSA-N | [1][2] |

Biological Activity

This compound exhibits a unique pharmacological profile by targeting two distinct receptor systems: the ionotropic NMDA receptors and the G protein-coupled receptor GPR17. It also shows inhibitory activity against the enzyme fructose (B13574) 1,6-bisphosphatase.[2][7]

NMDA Receptor Antagonism

This compound is a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor.[3] This activity underlies its potential for neuroprotection and treatment of neurological disorders characterized by excessive NMDA receptor activation.

Table 2: In Vitro Activity of this compound at the NMDA Receptor

| Parameter | Value | Species/Assay Condition | Reference(s) |

| IC₅₀ | 140 nM | against [³H]glycine binding | [3] |

| Kᵢ | 0.14 µM (140 nM) | for [³H]glycine binding | [2][5] |

| Selectivity | ~2500-fold for glycine site vs. glutamate (B1630785) site | [3] |

GPR17 Agonism

This compound has been identified as a specific agonist for the orphan G protein-coupled receptor GPR17, which is involved in oligodendrocyte differentiation and myelination.[1][7]

Table 3: Agonistic Activity of this compound at GPR17

| Parameter | Value Range | Assay Condition | Reference(s) |

| EC₅₀ | 7 nM - 6 µM | Dependent on the specific assay | [1] |

Inhibition of Fructose 1,6-bisphosphatase

This compound also acts as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase.[2]

Table 4: Inhibitory Activity of this compound against Fructose 1,6-bisphosphatase

| Isoform Source | IC₅₀ | Reference(s) |

| Human Liver | 2.5 µM | [5] |

| Porcine Kidney | 1.0 µM | [5] |

| Rabbit Liver | 0.21 µM | [5] |

| Rat Liver | 11 µM | [5] |

Signaling Pathways of this compound at GPR17

As an agonist of GPR17, this compound initiates a cascade of intracellular signaling events. GPR17 couples to multiple G protein subtypes, including Gαi, Gαs, and Gαq, leading to pleiotropic downstream effects. This includes the modulation of cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca²⁺), and activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, as well as the recruitment of β-arrestin.[5]

Caption: GPR17 signaling cascade initiated by this compound.

Experimental Protocols

The following sections outline the general methodologies used to characterize the biological activity of this compound. For detailed, step-by-step protocols, readers are directed to the primary literature.

NMDA Receptor Binding Assay

The affinity of this compound for the glycine binding site of the NMDA receptor is typically determined through a competitive radioligand binding assay.

-

Objective: To determine the inhibitory constant (Kᵢ) and IC₅₀ of this compound for the glycine binding site.

-

General Procedure:

-

Synaptic plasma membranes are prepared from rat forebrains.

-

Membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine) in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Following incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC₅₀ values are calculated from the concentration-response curves, and Kᵢ values are determined using the Cheng-Prusoff equation.

-

-

Primary Reference: Baron, B. M., et al. (1992). Journal of Pharmacology and Experimental Therapeutics, 262(3), 947-956.

GPR17 Functional Assays

The agonistic activity of this compound at GPR17 can be assessed through various functional assays that measure downstream signaling events.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating GPR17.

-

General Procedures:

-

Calcium Mobilization Assay:

-

Cells expressing GPR17 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is established.

-

This compound is added at various concentrations, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.

-

-

cAMP Accumulation Assay:

-

GPR17-expressing cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

This compound is added at different concentrations, and the effect on cAMP levels is measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

ERK1/2 Phosphorylation Assay:

-

Serum-starved GPR17-expressing cells are treated with various concentrations of this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified by Western blotting or ELISA using specific antibodies.

-

-

β-Arrestin Recruitment Assay:

-

A cell line co-expressing GPR17 fused to a luminescent or fluorescent donor and β-arrestin fused to a corresponding acceptor is used.

-

Upon stimulation with this compound, the recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, generating a measurable signal (e.g., BRET or FRET).

-

-

-

Primary Reference: Hennen, S., et al. (2013). Science Signaling, 6(298), ra93.

Fructose 1,6-bisphosphatase Inhibition Assay

The inhibitory activity of this compound against fructose 1,6-bisphosphatase is determined using an enzymatic assay.

-

Objective: To determine the IC₅₀ of this compound for the inhibition of fructose 1,6-bisphosphatase.

-

General Procedure:

-

The purified enzyme is incubated with its substrate, fructose 1,6-bisphosphate, in a suitable buffer.

-

The reaction is initiated in the presence of varying concentrations of this compound.

-

The enzymatic activity is measured by monitoring the production of inorganic phosphate (B84403) or the coupling of the product, fructose-6-phosphate, to a subsequent enzymatic reaction that can be followed spectrophotometrically.

-

IC₅₀ values are calculated from the dose-response curves.

-

-

Primary Reference: Wright, S. W., et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2058.

References

The Discovery and Initial Characterization of MDL-29951: A Dual-Targeting Modulator of Neurological Signaling

For Researchers, Scientists, and Drug Development Professionals

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule that has garnered significant interest in the field of neuroscience due to its unique dual-target pharmacology. It acts as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site and as an agonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] This dual activity gives this compound a complex pharmacological profile with potential therapeutic implications in a range of neurological conditions. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation

The initial characterization of this compound has yielded valuable quantitative data that define its potency and selectivity for its two primary targets. These findings are summarized in the tables below for clear comparison.

Table 1: NMDA Receptor Antagonist Activity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 0.14 µM (140 nM) | Rat | [3H]glycine binding | [2][3] |

| Selectivity | ~2000-fold for glycine site vs. glutamate (B1630785) site | Rat | Radioligand binding | [3] |

| Functional Antagonism | Noncompetitive, glycine-reversible inhibition of NMDA-induced responses | Rat | Brain slice electrophysiology and biochemistry | [3] |

Table 2: GPR17 Agonist Activity of this compound

| Parameter | Value | Cell Type | Assay Type | Reference |

| EC50 | 7 nM - 6 µM (assay dependent) | Recombinant and primary oligodendrocytes | Functional assays | [2] |

| Gαi Activation | IC50 of 29 nM for forskolin-stimulated cAMP inhibition | Murine EEC line (GLUTag) | cAMP accumulation assay | [4] |

| Gαq Activation | Concentration-dependent increase | Primary rat oligodendrocytes | Intracellular Ca2+ mobilization | [4] |

| β-Arrestin Recruitment | Demonstrated | Recombinant systems | Not specified | [1] |

| ERK1/2 Phosphorylation | Demonstrated | Recombinant systems | Western blot/immuno-assay | [1] |

Experimental Protocols

The characterization of this compound's dual activity has relied on a variety of in vitro and cellular assays. The detailed methodologies for key experiments are provided below.

[3H]Glycine Binding Assay (for NMDA Receptor Affinity)

This protocol is adapted from the methods described by Baron et al. (1992).[3]

-

Membrane Preparation: Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After a final centrifugation, the pellet is resuspended in buffer and stored at -80°C.

-

Binding Reaction: On the day of the assay, membranes are thawed and washed three times by centrifugation and resuspension. The final membrane preparation (containing a specific amount of protein) is incubated with 10 nM [3H]glycine in the presence and absence of varying concentrations of this compound.

-

Incubation and Filtration: The incubation is carried out at 4°C for 30 minutes in a final volume of 500 µL. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]glycine binding) using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay (for GPR17 Gαi/s Coupling)

This protocol is based on the Gαi-mediated inhibition of forskolin-stimulated cAMP production, as described in studies of GPR17 activation.[4][5]

-

Cell Culture and Plating: Cells expressing GPR17 (e.g., HEK293 cells stably transfected with GPR17, or primary oligodendrocytes) are cultured in appropriate media. For the assay, cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a serum-free medium or a suitable assay buffer. The cells are then pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: To stimulate adenylyl cyclase and induce cAMP production, a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM) is added to the wells.

-

Lysis and Detection: After a specific incubation time with forskolin (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone. The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is determined by fitting the data to a dose-response curve. To assess Gαs coupling, the assay is performed in the absence of forskolin to measure direct stimulation of cAMP production.[5]

Intracellular Calcium Mobilization Assay (for GPR17 Gαq Coupling)

This protocol is based on the methods used to measure Gαq-mediated calcium release from intracellular stores.[4][5]

-

Cell Culture and Plating: GPR17-expressing cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and allowed to attach overnight.

-

Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.

-

Washing: The cells are washed with the assay buffer to remove excess dye.

-

Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the addition of the compound.

-

Compound Addition and Signal Detection: Varying concentrations of this compound are automatically added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The increase in fluorescence over the baseline is calculated. The EC50 value for the calcium response is determined by plotting the peak fluorescence change against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Pharmacology of MDL-29951: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule with a multifaceted pharmacological profile, demonstrating activity at several distinct biological targets. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Pharmacological Activities

This compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine (B1666218) binding site, an agonist of the G protein-coupled receptor 17 (GPR17), and an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase).[1][2][3] These distinct activities confer upon this compound a range of biological effects, including neuromodulatory, anticonvulsant, and antinociceptive properties, as well as a role in regulating oligodendrocyte maturation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Species/Tissue | Parameter | Value | Reference |

| NMDA Receptor (Glycine Site) | [³H]glycine binding | Rat brain membranes | Kᵢ | 0.14 µM | [1][2] |

| GPR17 | G protein activation | Recombinant cell lines | EC₅₀ | 7 nM - 6 µM | [2] |

| Fructose-1,6-bisphosphatase | Enzyme inhibition | Human liver | IC₅₀ | 2.5 µM | [1] |

| Fructose-1,6-bisphosphatase | Enzyme inhibition | Porcine kidney | IC₅₀ | 1.0 µM | [1] |

| Fructose-1,6-bisphosphatase | Enzyme inhibition | Rabbit liver | IC₅₀ | 0.21 µM | [1] |

| Fructose-1,6-bisphosphatase | Enzyme inhibition | Rat liver | IC₅₀ | 11 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Outcome | Reference |

| Formalin-induced pain (mice) | Antinociception | Selectively inhibited the late phase of licking behavior | |

| Chemically-induced seizures (rodents) | Anticonvulsant | Increased the threshold for seizure development | |

| Audiogenic seizure-susceptible DBA/2J mice | Anticonvulsant | Blocked NMDA receptor-dependent convulsions | [2] |

Experimental Protocols

In Vitro Assays

1. [³H]Glycine Binding Assay (for NMDA Receptor Affinity)

-

Objective: To determine the binding affinity of this compound to the glycine site of the NMDA receptor.

-

Methodology:

-

Prepare crude synaptic membranes from rat forebrain.

-

Incubate the membranes with [³H]glycine in the presence of varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Kᵢ) by non-linear regression analysis of the competition binding data.

-

2. GPR17 Activation Assays

-

Objective: To characterize the agonist activity of this compound at the GPR17 receptor.

-

Methodologies:

-

Calcium Mobilization Assay:

-

Culture cells expressing GPR17 (e.g., CHO or HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

cAMP Accumulation Assay:

-

Incubate GPR17-expressing cells with this compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit.

-

-

ERK1/2 Phosphorylation Assay:

-

Treat GPR17-expressing cells with this compound for a specified time.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Detect the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blotting using specific antibodies.

-

-

3. Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on FBPase activity.

-

Methodology:

-

Purify recombinant human or other species' FBPase.

-

Incubate the enzyme with its substrate, fructose-1,6-bisphosphate, in the presence of varying concentrations of this compound.

-

Measure the rate of phosphate (B84403) production using a colorimetric assay (e.g., malachite green assay).

-

Calculate the IC₅₀ value from the concentration-response curve.

-

In Vivo Studies

1. Formalin-Induced Pain Model

-

Objective: To assess the antinociceptive effects of this compound.

-

Methodology:

-

Acclimatize mice to the testing environment.

-

Administer this compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).

-

After a predetermined time, inject a dilute solution of formalin into the plantar surface of the hind paw.

-

Observe and record the amount of time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

-

Compare the licking time between the this compound-treated and vehicle-treated groups.

-

2. Chemically-Induced Seizure Models

-

Objective: To evaluate the anticonvulsant activity of this compound.

-

Methodology:

-

Administer this compound or vehicle to rodents.

-

After a specified pretreatment time, administer a convulsant agent such as pentylenetetrazol (PTZ) or N-methyl-D-aspartate (NMDA).

-

Observe the animals for the onset and severity of seizures.

-

Determine the dose of this compound that protects a certain percentage of animals from seizures or increases the latency to seizure onset.

-

Signaling Pathways and Experimental Workflows

This compound Signaling at the NMDA Receptor

This compound acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. By blocking the binding of glycine or D-serine, this compound prevents the conformational change required for channel opening, even when glutamate (B1630785) is bound to the GluN2 subunit, thereby inhibiting ion flux (Ca²⁺, Na⁺) through the channel.

This compound antagonism at the NMDA receptor glycine site.

GPR17 Signaling Pathway Activated by this compound

As an agonist, this compound activates GPR17, which couples to multiple G protein subtypes, including Gαi and Gαq. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Gαq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to downstream signaling events such as the phosphorylation of ERK1/2.

References

- 1. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MDL-29951

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951 is a versatile pharmacological tool with a complex profile, acting as a potent antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, an agonist for the G-protein coupled receptor 17 (GPR17), and an inhibitor of the enzyme fructose (B13574) 1,6-bisphosphatase.[1][2][3][4] This multifaceted activity makes this compound a valuable compound for investigating various physiological and pathological processes, including neurological signaling, myelination and demyelinating diseases, and metabolic regulation. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.

Data Presentation

Table 1: Receptor and Enzyme Binding/Inhibition Data

| Target | Species/Tissue | Assay Type | Parameter | Value | Reference |

| NMDA Receptor (Glycine Site) | Rat Brain | [³H]glycine Binding | Kᵢ | 0.14 µM (140 nM) | [1][2] |

| Fructose 1,6-bisphosphatase | Human Liver | Enzyme Inhibition | IC₅₀ | 2.5 µM | [1] |

| Fructose 1,6-bisphosphatase | Porcine Kidney | Enzyme Inhibition | IC₅₀ | 1.0 µM | [1] |

| Fructose 1,6-bisphosphatase | Rabbit Liver | Enzyme Inhibition | IC₅₀ | 0.21 µM | [1] |

| Fructose 1,6-bisphosphatase | Rat Liver | Enzyme Inhibition | IC₅₀ | 11 µM | [1] |

Table 2: GPR17 Functional Activity

| Assay Type | Cell System | Parameter | Value Range | Reference |

| GPR17 Agonism | Recombinant Cell Lines | EC₅₀ | 7 nM - 6 µM | [2] |

Experimental Protocols

NMDA Receptor Glycine Site Binding Assay

This protocol is designed to determine the binding affinity of this compound to the strychnine-insensitive glycine site of the NMDA receptor using a competitive radioligand binding assay.

Materials:

-

[³H]glycine (specific activity ~40-60 Ci/mmol)

-

This compound

-

Unlabeled glycine

-

Rat forebrain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Centrifuge

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a final volume of 500 µL, combine:

-

100 µL of the membrane preparation

-

50 µL of [³H]glycine (to a final concentration of ~10 nM)

-

50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM) or buffer for total binding.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM).

-

-

Incubate the mixture at 4°C for 30 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]glycine binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

GPR17 Functional Assays

This compound is an agonist of GPR17, which couples to both Gαi and Gαq proteins.[5] Activation of GPR17 leads to the inhibition of adenylyl cyclase (and thus decreased cAMP levels) and stimulation of phospholipase C, resulting in an increase in intracellular calcium.[1]

Materials:

-

Cells expressing GPR17 (e.g., recombinant cell lines or primary rat oligodendrocyte precursor cells)[1]

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Plate the GPR17-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C, according to the manufacturer's instructions.

-

Wash the cells with HBSS to remove excess dye.

-

-

Calcium Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject a solution of this compound at various concentrations.

-

Continue to record the fluorescence intensity for several minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Plot the change in fluorescence against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.

-

Materials:

-

Cells expressing GPR17

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell lysis buffer

Procedure:

-

Cell Treatment:

-

Plate the GPR17-expressing cells and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. The presence of the Gαi-activating agonist this compound should inhibit this stimulation.

-

Incubate for an appropriate time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP levels according to the kit manufacturer's protocol.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Fructose 1,6-Bisphosphatase (FBPase) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of FBPase by this compound. The assay is based on the enzymatic conversion of the product of the FBPase reaction, fructose-6-phosphate, to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified FBPase (e.g., from rabbit liver or porcine kidney)[1]

-

This compound

-

Fructose 1,6-bisphosphate (substrate)

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

NADP⁺

-

Phosphoglucose (B3042753) isomerase

-

Glucose-6-phosphate dehydrogenase

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation:

-

Prepare an assay mixture in a cuvette containing HEPES buffer, MgCl₂, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

-

Enzyme Inhibition:

-

Add purified FBPase to the assay mixture.

-

Add this compound at various concentrations.

-

Pre-incubate the mixture for a few minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.

-

Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the FBPase activity.

-

Mandatory Visualizations

Caption: GPR17 signaling pathway activated by this compound.

Caption: Workflow for the intracellular calcium mobilization assay.

Caption: Workflow for the NMDA receptor glycine site binding assay.

References

Application Notes and Protocols for MDL-29951 Stock Solution Preparation

Introduction

MDL-29951 is a potent and selective small molecule with dual activity. It functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine (B1666218) binding site, with a reported Ki of 140 nM.[1][2] Additionally, this compound acts as an agonist for the G protein-coupled receptor 17 (GPR17), which is involved in processes such as oligodendrocyte differentiation.[1] This dual functionality makes it a valuable tool for research in neuroscience and drug development, particularly in studies related to excitotoxicity, seizure disorders, and myelination.[1]

Proper preparation of a stable stock solution is the first critical step for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid | [1] |

| Molecular Formula | C₁₂H₉Cl₂NO₄ | [1][3] |

| Molecular Weight | 302.11 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Purity | ≥98% | [1] |

| CAS Number | 130798-51-5 | [1][3] |

Table 2: Solubility of this compound

| Solvent | Concentration | Molarity (approx.) | Reference |